2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound with the molecular formula C19H19N3O4 and a molecular weight of 353.4 g/mol. This compound features a methoxy group and an oxadiazole moiety, which are of significant interest in medicinal chemistry due to their potential biological activities. The compound is classified under organic compounds, specifically as an amide due to the presence of the amide functional group.
The synthesis of 2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves several steps, including:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
The molecular structure of 2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can be represented using various structural formulas:
CC(C)Oc(cc1)ccc1-c1nonc1NC(c(cccc1)c1OC)=O
The structure consists of a central benzene ring substituted with a methoxy group and an oxadiazole moiety, which contributes to its chemical properties and potential reactivity.
The chemical reactivity of 2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can include:
These reactions are essential for understanding the compound's stability and potential transformations in biological systems.
Data on specific biological assays or studies would provide insights into its pharmacological effects and potential therapeutic applications.
The physical properties of 2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide include:
While specific values for boiling point, melting point, and density are not provided in current sources, these properties are critical for understanding its behavior in various environments.
Chemical properties would include stability under different pH conditions and solubility in various solvents, which are essential for formulation in pharmaceutical applications.
2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has potential applications in scientific research as a pharmacological agent. Its structural components suggest possible activities against various diseases or conditions due to its ability to interact with biological targets. Further studies are necessary to explore its efficacy and safety profile in clinical settings.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0